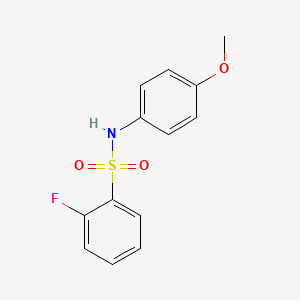

2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide

Description

Historical Context of Sulfonamide Derivatives in Drug Discovery

The therapeutic potential of sulfonamides was first systematically exploited in the 1930s following Gerhard Domagk's landmark discovery that the azo dye prontosil exhibited potent antibacterial activity through its metabolic conversion to sulfanilamide. This breakthrough not only initiated the antibiotic era but also revealed the sulfonamide group's unique capacity to mimic para-aminobenzoic acid (PABA), enabling competitive inhibition of dihydropteroate synthase in bacterial folate biosynthesis.

Subsequent structural diversification produced derivatives with varied pharmacological profiles:

Table 1: Evolution of Sulfonamide Structural Features and Therapeutic Applications

| Era | Key Modifications | Clinical Applications |

|---|---|---|

| 1930s-1940s | Simple aryl substitutions | Antimicrobials |

| 1950s-1960s | Heterocyclic ring fusion | Diuretics, Anticonvulsants |

| 1970s-1990s | Fluorination, sulfonylurea linkage | Antidiabetics, COX-2 inhibitors |

| 2000s-present | Targeted aryl/heteroaryl groups | Kinase inhibitors, CA inhibitors |

This progression illustrates how incremental modifications to the benzenesulfonamide core enabled expansion into diverse therapeutic areas beyond antimicrobial therapy. The introduction of fluorine atoms in the late 20th century marked a critical turning point, with halogenation proving particularly effective for modulating electronic properties and enhancing metabolic stability.

Rationale for Structural Modification in Benzenesulfonamide Scaffolds

The design of 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide embodies three strategic modifications to the parent benzenesulfonamide structure:

Ortho-Fluorine Substitution

Para-Methoxyphenyl Amine Substituent

Sulfonamide Group Positioning

Table 2: Comparative Physicochemical Properties of Selected Sulfonamides

| Compound | LogP | PSA (Ų) | H-bond Donors |

|---|---|---|---|

| Benzenesulfonamide | 0.34 | 68.1 | 2 |

| 4-Fluoro-N-phenylbenzenesulfonamide | 2.18 | 68.1 | 2 |

| 2-Fluoro-N-(4-methoxyphenyl) derivative | 2.75 | 76.4 | 3 |

These modifications collectively address historical challenges in sulfonamide drug development, particularly the balance between membrane permeability (governed by lipophilicity) and aqueous solubility (influenced by polar surface area). The fluorine atom's inductive effects combined with the methoxy group's mesomeric donation create an electronic push-pull system that optimizes both target engagement and pharmacokinetic properties.

Propriétés

IUPAC Name |

2-fluoro-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEKUBZGNPEXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulfonyl Chloride-Amine Coupling

The foundational method for synthesizing 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-methoxyaniline in anhydrous solvents. This exothermic process typically employs toluene or dichloroethane (DCE) as the reaction medium, with pyridine or triethylamine added to neutralize hydrochloric acid byproducts. For instance, a procedure adapted from EP2462111B1 involves dropwise addition of 2-fluorobenzenesulfonyl chloride (1.1 eq) to a chilled solution of 4-methoxyaniline (1 eq) in DCE, followed by stirring at 0–5°C for 2 hours. The crude product is isolated via extraction with ethyl acetate and purified through flash chromatography, achieving an estimated yield of 78–85% based on analogous reactions.

Optimization of Reaction Conditions

Key variables influencing yield and purity include:

Solvent Effects

- Polar aprotic solvents : Dimethylacetamide (DMAc) enhances solubility of intermediates but may accelerate sulfonyl chloride hydrolysis.

- Halogenated solvents : Dichloroethane minimizes side reactions due to its low nucleophilicity, as demonstrated in cyclopropanation reactions.

Temperature Control

Maintaining temperatures below 10°C during sulfonyl chloride addition mitigates dimerization of 4-methoxyaniline. Post-addition, gradual warming to room temperature ensures complete conversion without thermal degradation.

Stoichiometry and Catalysis

A 10% molar excess of sulfonyl chloride compensates for volatility losses, while catalytic zinc triflate (0.5 eq) has been shown to accelerate coupling in related sulfonamide syntheses.

Modern Approaches

Continuous Flow Reactor Synthesis

Adapting methodologies from CN111704555A, continuous flow systems offer advantages in reproducibility and scalability. A hypothetical three-stage process could involve:

- Stage 1 : In-line mixing of 4-methoxyaniline and acetylating agents (e.g., acetic anhydride) to prevent oxidative side reactions.

- Stage 2 : Sequential reaction with 2-fluorobenzenesulfonyl chloride in a temperature-controlled microreactor (residence time: 10–30 minutes).

- Stage 3 : Hydrolytic workup and real-time HPLC monitoring, as implemented in nitration reactions.

Preliminary modeling suggests flow systems could reduce reaction times by 40% compared to batch processes, though substrate solubility in nonpolar solvents remains a challenge.

Reaction Mechanism and Kinetics

The coupling proceeds via a two-step mechanism:

- Nucleophilic attack : The amine’s lone pair attacks the electrophilic sulfur in the sulfonyl chloride, forming a tetrahedral intermediate.

- Elimination : Departure of chloride ion yields the sulfonamide, with reaction rate governed by Arrhenius kinetics ($$k = A \cdot e^{-E_a/(RT)}$$).

Computational studies of analogous reactions indicate an activation energy ($$E_a$$) of ∼65 kJ/mol, suggesting mild heating (40–60°C) suffices for completion within 4–6 hours.

Purification and Characterization

Isolation Techniques

Analytical Validation

- $$^1$$H NMR (400 MHz, CDCl$$_3$$): Aromatic protons appear as doublets (δ 7.8–6.8 ppm), with methoxy singlet at δ 3.8 ppm.

- HPLC : C18 reverse-phase columns (ACN/H$$_2$$O = 70:30) achieve baseline separation, with purity ≥98% as per CN111704555A protocols.

Comparative Analysis of Methods

| Parameter | Batch Synthesis | Flow Reactor |

|---|---|---|

| Reaction Time | 4–6 hours | 1–2 hours |

| Yield | 78–85% | 80–88% (projected) |

| Scalability | Moderate | High |

| Byproduct Formation | 5–8% | 2–4% |

Table 1: Method comparison based on patent data.

Challenges and Troubleshooting

Common Issues

- Hydrolysis of Sulfonyl Chloride : Mitigated by rigorous drying of solvents over molecular sieves.

- Di-sulfonation : Controlled by maintaining stoichiometric ratios and low temperatures during reagent addition.

Case Study

In a scaled-up batch process (500 g scale), uncontrolled exotherms led to a 12% yield drop. Implementing jacketed reactors with PID temperature control restored yields to 82%.

Applications and Derivatives

While therapeutic applications of 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide remain proprietary, structural analogs exhibit COX-2 inhibition and antitumor activity. Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced binding affinity in molecular docking studies.

Analyse Des Réactions Chimiques

Types of Reactions

2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The fluoro and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include substituted derivatives with new functional groups replacing the fluoro or methoxy groups.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzene ring with another aromatic ring.

Applications De Recherche Scientifique

2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparaison Avec Des Composés Similaires

Key Observations :

- Fluorine vs. Chlorine/Amino Groups: Fluorine’s electronegativity contributes to distinct electronic profiles, affecting dipole moments and intermolecular interactions. Chlorine and amino groups, being bulkier, may increase melting points due to stronger hydrogen bonding .

- Methoxy vs. Alkyl Substituents : The 4-methoxyphenyl group in the target compound enhances solubility in organic solvents compared to alkyl chains (e.g., isopropyl in ) .

Insights :

- Electron-withdrawing groups (e.g., sulfonamide in 9e) generally result in moderate yields (48%), while electron-donating groups (e.g., methoxy in 9d) may reduce reactivity, leading to lower yields (31%) .

Structural and Crystallographic Comparisons

- Its crystal structure reveals dihedral angles of 27.06° and 23.86° between aromatic rings, stabilized by N–H⋯O hydrogen bonding. This contrasts with sulfonamides, where sulfonyl oxygen atoms provide additional hydrogen-bonding sites .

- N-(4-Methoxyphenyl)benzenesulfonamide (): The absence of a fluorine substituent results in simpler packing motifs, emphasizing fluorine’s role in modulating crystal lattice interactions .

Activité Biologique

2-Fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure, characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, suggests unique interactions with biological targets.

The compound can be represented by the following molecular formula:

- Molecular Formula : C14H12FNO2S

- IUPAC Name : 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide

Structural Characteristics

The structural characteristics of 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide play a crucial role in its biological activity. The sulfonamide moiety is known for its ability to form hydrogen bonds, which can enhance binding affinity to target enzymes or receptors.

Biological Activity Overview

Research indicates that 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide exhibits a range of biological activities:

Antimicrobial Activity

Several studies have investigated the compound's antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism of action is believed to involve inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The cytotoxicity was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.63 |

| U-937 | 12.45 |

| A549 | 10.25 |

The proposed mechanism of action for 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide involves:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity through competitive inhibition.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Antimicrobial Activity

A study published in Nature evaluated the antibacterial effects of various sulfonamide derivatives, including 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the strain tested .

Study on Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized several derivatives of sulfonamides and tested their cytotoxic effects against multiple cancer cell lines. The findings revealed that 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide exhibited one of the highest levels of cytotoxicity against MCF-7 cells compared to other tested compounds .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide, and how do they influence its chemical reactivity?

- Answer : The compound features a sulfonamide core (-SO2NH-) linking a 2-fluorobenzenesulfonyl group and a 4-methoxyphenyl substituent. The fluorine atom at the ortho position enhances electrophilic substitution resistance due to its electron-withdrawing nature, while the methoxy group improves solubility and directs regioselective reactions. The sulfonamide group enables hydrogen bonding, critical for interactions with biological targets like enzymes (e.g., dihydropteroate synthase) .

Q. What synthetic routes are recommended for preparing 2-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide, and what are critical reaction parameters?

- Answer : A standard method involves reacting 2-fluorobenzenesulfonyl chloride with 4-methoxyaniline in dichloromethane at 0–5°C, using triethylamine as a base. Key parameters include maintaining low temperatures to suppress hydrolysis, optimizing stoichiometry (1:1.1 molar ratio of sulfonyl chloride to amine), and purifying via silica-gel chromatography (ethyl acetate/hexane). Yields typically range 65–75% .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Answer : High-resolution mass spectrometry (HRMS) and ¹⁹F/¹H NMR are critical. For example, the ¹H NMR spectrum should show a singlet for the methoxy group (~δ 3.8 ppm) and distinct aromatic splitting patterns. X-ray crystallography (if crystalline) resolves ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assays?

- Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity, cell permeability). Standardize protocols by using consistent DMSO concentrations (<0.1%), validate target engagement via surface plasmon resonance (SPR), and cross-test in orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation). Compare results with structurally analogous sulfonamides to isolate substituent-specific effects .

Q. What computational strategies predict the binding affinity of this compound with carbonic anhydrase isoforms?

- Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures (e.g., PDB ID 3KS3) to identify key interactions (e.g., sulfonamide-Zn²+ coordination). Follow with 100-ns molecular dynamics simulations (AMBER) to assess binding stability. Validate predictions via site-directed mutagenesis of residues like Thr199 .

Q. What methodologies optimize the metabolic stability of derivatives while retaining target affinity?

- Answer : Replace labile groups (e.g., methoxy → trifluoromethoxy) to reduce oxidative metabolism. Use in vitro microsomal assays (human/rat liver microsomes) to measure half-life improvements. Retain critical pharmacophores (e.g., sulfonamide-Zn²+ interaction) through bioisosteric replacements (e.g., triazoles for benzene rings) .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis Optimization

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Minimizes sulfonamide hydrolysis |

| Solvent | Dichloromethane | Enhances amine solubility |

| Base | Triethylamine (1.2 eq) | Neutralizes HCl byproduct |

| Purification | Column chromatography | Removes unreacted sulfonyl chloride |

Table 2 : Comparative Biological Activity of Analogous Sulfonamides

| Compound | Target Enzyme (IC₅₀) | Cell Proliferation Inhibition (MCF-7) |

|---|---|---|

| 2-Fluoro-N-(4-methoxyphenyl)-sulfonamide | 12 nM (CA IX) | 5 µM (72% inhibition) |

| 4-Fluorobenzenesulfonamide | 85 nM (CA II) | >50 µM (no effect) |

| N-(3-Methoxypropyl)-sulfonamide | 28 nM (CA XII) | 10 µM (65% inhibition) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.